N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
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Overview
Description
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a complex organic compound that features a benzo[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Ethoxy and Methoxy Group Addition: These groups are typically added through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties and its ability to interact with biological targets such as tubulin.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cell cycle and apoptosis.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with molecular targets such as tubulin. This interaction can lead to the disruption of microtubule assembly, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)methanamine
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with tubulin and induce apoptosis sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C18H21NO4/c1-4-21-17-9-13(5-7-15(17)20-3)11-19(2)14-6-8-16-18(10-14)23-12-22-16/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
LEKZOHOBSYLAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)C2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
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